molecular formula C19H17NO4 B7692913 (2-hydroxyquinolin-3-yl)methyl 2-(4-methoxyphenyl)acetate

(2-hydroxyquinolin-3-yl)methyl 2-(4-methoxyphenyl)acetate

Cat. No.: B7692913
M. Wt: 323.3 g/mol
InChI Key: JXOALXKWNWKANJ-UHFFFAOYSA-N
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Description

The compound “(2-hydroxyquinolin-3-yl)methyl 2-(4-methoxyphenyl)acetate” is a complex organic molecule that contains a 2-hydroxyquinoline moiety and a 4-methoxyphenyl acetate moiety .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a quinoline ring (a fused benzene and pyridine ring) with a hydroxy group at the 2-position, and a methoxyphenyl acetate group attached via a methylene bridge .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the electron-rich aromatic rings and the electron-withdrawing ester group. The hydroxy group on the quinoline ring could potentially be involved in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the ester and the hydroxy group could enhance its solubility in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific molecular targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. If it shows promising biological activity, it could be further investigated as a potential therapeutic agent .

Properties

IUPAC Name

(2-oxo-1H-quinolin-3-yl)methyl 2-(4-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-23-16-8-6-13(7-9-16)10-18(21)24-12-15-11-14-4-2-3-5-17(14)20-19(15)22/h2-9,11H,10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOALXKWNWKANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)OCC2=CC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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